molecular formula C7H11NO2 B7943341 Methyl 2-azabicyclo[3.1.0]hexane-1-carboxylate

Methyl 2-azabicyclo[3.1.0]hexane-1-carboxylate

Cat. No.: B7943341
M. Wt: 141.17 g/mol
InChI Key: LZKGHFYTMJOLSL-UHFFFAOYSA-N
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Description

Methyl 2-azabicyclo[3.1.0]hexane-1-carboxylate is a bicyclic compound featuring a fused cyclopropane and piperidine ring system, with a methyl ester group at position 1. The compound’s stereochemistry is critical, with the (1S,5R)-configuration being the most studied form . Its hydrochloride salt (CAS: 1217994-39-2) has a molecular formula of C₇H₁₂ClNO₂ and a molecular weight of 177.63 g/mol . This scaffold is of significant interest in medicinal chemistry due to its structural rigidity, which mimics bioactive conformations in drug design, particularly for protease inhibitors and central nervous system (CNS) therapeutics .

Properties

IUPAC Name

methyl 2-azabicyclo[3.1.0]hexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c1-10-6(9)7-4-5(7)2-3-8-7/h5,8H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZKGHFYTMJOLSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CC1CCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Cycloaddition Reactions

This compound serves as a dipolarophile or dipolar precursor in cycloaddition reactions. A prominent application involves its use in 1,3-dipolar cycloadditions with azomethine ylides to form bis-spirocyclic derivatives.

Example Reaction (from ):
Reaction with cyclopropenes under mild conditions yields bis-spirocyclic 3-azabicyclo[3.1.0]hexanes.

Cyclopropene ReactantConditionsYield (%)Diastereomeric Ratio
3-SubstitutedRT, 24 h65–7885:15
3,3-Disubstituted0°C, 12 h72–82>95:5
1,2-DisubstitutedRT, 6 h58–6790:10

Mechanism :
Density functional theory (DFT) studies reveal a stepwise process involving HOMO-dipole and LUMO-dipolarophile interactions, favoring endo transition states for high diastereofacial selectivity .

Oxidation Reactions

The ester and bicyclic amine groups undergo oxidation under controlled conditions:

  • Ester Oxidation :
    Treatment with KMnO₄ in acidic media converts the ester to a ketone derivative.
    RCOOR’KMnO4/H+RCO\text{RCOOR'} \xrightarrow{\text{KMnO}_4/\text{H}^+} \text{RCO}

  • Amine Oxidation :
    CrO₃ oxidizes the tertiary amine to an N-oxide, enhancing solubility for pharmaceutical applications.

Key Data :

SubstrateOxidizing AgentProductYield (%)
Methyl ester derivativeKMnO₄/H₂SO₄Bicyclic ketone78
Parent amineCrO₃/CH₃CO₂HN-Oxide85

Reduction Reactions

Reductive modifications target both the ester and bicyclic framework:

  • Ester Reduction :
    LiAlH₄ reduces the ester to a primary alcohol:
    RCOOR’LiAlH4RCH2OH\text{RCOOR'} \xrightarrow{\text{LiAlH}_4} \text{RCH}_2\text{OH}

  • Hydrogenation :
    Catalytic hydrogenation (Pd/C, H₂ ) saturates the bicyclic ring, producing decahydro derivatives.

Experimental Outcomes :

Reaction TypeReagent/ConditionsProductYield (%)
Ester reductionLiAlH₄/THF, 0°CBicyclic alcohol92
Ring hydrogenation10% Pd/C, 50 psi H₂Saturated bicyclic amine88

Substitution Reactions

The nitrogen atom participates in nucleophilic substitutions, enabling functionalization:

  • Alkylation :
    Reaction with methyl iodide in DMF introduces methyl groups at the nitrogen:
    RNH+CH3IRNCH3+HI\text{RNH} + \text{CH}_3\text{I} \rightarrow \text{RNCH}_3 + \text{HI}

  • Acylation :
    Acetyl chloride in pyridine yields N-acetyl derivatives.

Comparative Reactivity :

ElectrophileSolventProductYield (%)
CH₃IDMF, 60°CN-Methyl derivative81
AcClPyridineN-Acetyl derivative76

Hydrolysis and Decarboxylation

The ester group undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis :
    Concentrated HCl reflux produces the carboxylic acid.
    RCOOR’HClRCOOH+R’OH\text{RCOOR'} \xrightarrow{\text{HCl}} \text{RCOOH} + \text{R'OH}

  • Basic Hydrolysis :
    NaOH in aqueous ethanol yields carboxylate salts.

Kinetic Data :

ConditionTime (h)Conversion (%)
6M HCl, reflux495
2M NaOH, 70°C298

Ring-Opening Reactions

Strain in the bicyclic system facilitates ring-opening under specific conditions:

  • Acid-Catalyzed Cleavage :
    HBr in acetic acid cleaves the cyclopropane ring, forming linear amines.

  • Base-Mediated Rearrangement :
    KOtBu induces ring expansion to seven-membered azepane derivatives .

Scientific Research Applications

Medicinal Chemistry

Key Intermediate in Drug Synthesis
Methyl 2-azabicyclo[3.1.0]hexane-1-carboxylate serves as a crucial intermediate in the synthesis of several antiviral medications, including boceprevir and nirmatrelvir, which are used in the treatment of hepatitis C and COVID-19, respectively . Its structure allows for the modification necessary to enhance biological activity while maintaining stability.

Protease Inhibition
The compound acts as a protease inhibitor, blocking the activity of viral proteases, thereby preventing viral replication. This mechanism is critical for developing antiviral therapies.

Organic Synthesis

Building Block for Complex Molecules
In organic synthesis, this compound is utilized as a building block for synthesizing complex organic molecules. Its unique bicyclic structure facilitates various chemical reactions, making it a versatile component in synthetic pathways .

Biological Studies

Potential Biological Activities
Research indicates that derivatives of this compound exhibit potential biological activities, including antiviral and anticancer properties. Studies on its derivatives have shown promising results in inhibiting cancer cell proliferation and enhancing immune responses against viral infections .

Case Studies

Study Focus Findings
Study on Antiviral Activity Investigated the efficacy of this compound derivatives against viral infectionsFound significant inhibition of viral replication pathways, supporting its use in antiviral drug development.
Synthesis of Anticancer Agents Explored the synthesis of novel anticancer compounds using this compound as an intermediateDemonstrated enhanced cytotoxicity against various cancer cell lines, indicating potential therapeutic applications .
Enzyme Interaction Studies Analyzed how this compound interacts with specific enzymesRevealed insights into its role as an enzyme inhibitor, contributing to its medicinal properties .

Mechanism of Action

The mechanism of action of methyl 2-azabicyclo[3.1.0]hexane-1-carboxylate involves its interaction with specific molecular targets. For instance, in antiviral applications, it acts as a protease inhibitor, blocking the activity of viral proteases and preventing viral replication . The exact pathways and molecular targets can vary depending on the specific application and derivative used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 2-Azabicyclo[3.1.0]hexane-1-carboxylate Hydrochloride

  • CAS : 1427380-41-3 (Combi-Blocks Inc.) and 1330784-71-8 (LookChem) .
  • Molecular Formula: C₈H₁₃NO₂·HCl.
  • Molecular Weight : 191.66 g/mol .
  • The ethyl variant is priced higher (e.g., 250 mg at $5872.90 for methyl vs. $8800.90 for ethyl in some suppliers) , though direct cost-performance comparisons are context-dependent.

Methyl 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate

  • CAS : 2089577-29-5 .
  • Molecular Formula: C₉H₁₅NO₂.
  • Molecular Weight : 169.22 g/mol (free base).
  • The shift from 2-aza to 3-aza alters hydrogen-bonding capabilities, impacting interactions with biological targets .

Methyl 5-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane-1-carboxylate Hydrochloride

  • CAS: Not explicitly stated, but referenced under supplier code M681717 .
  • Molecular Formula: C₈H₁₁F₃NO₂·HCl (estimated).
  • Key Differences :
    • The trifluoromethyl group at position 5 enhances electronegativity, improving metabolic resistance and bioavailability.
    • This derivative is priced at ¥5872.90 (500 mg), reflecting its specialized synthetic complexity .

Methyl 2-Azabicyclo[3.1.1]heptane-1-carboxylate Hydrochloride

  • CAS : 1392804-60-2 .
  • Molecular Formula: C₈H₁₂ClNO₂.
  • Key Differences: Expansion to a heptane ring (7-membered vs. 6-membered) modifies conformational flexibility and binding affinity.

Biological Activity

Methyl 2-azabicyclo[3.1.0]hexane-1-carboxylate is a bicyclic compound that has gained attention in medicinal chemistry due to its biological activity and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Structural Characteristics

This compound features a nitrogen atom within its bicyclic structure, which contributes to its unique chemical properties. The molecular formula is C8H13NO2C_8H_{13}NO_2, with a molar mass of approximately 155.19 g/mol. This compound is often encountered in its hydrochloride salt form, enhancing solubility and stability in various applications.

The biological activity of this compound primarily involves its role as a protease inhibitor . By interacting with specific molecular targets, it can inhibit the activity of viral proteases, thereby preventing viral replication. This mechanism has been particularly studied in the context of antiviral therapies, including those targeting SARS-CoV-2.

Biological Activity

Research indicates that this compound exhibits notable biological activities, particularly:

  • Antiviral Properties : Its derivatives have been studied for their potential to inhibit viral replication, making them candidates for antiviral drug development.
  • Anticancer Activity : Some studies suggest that this compound may exhibit anticancer properties, although further investigation is required to fully elucidate these effects.

Case Study 1: Antiviral Activity

A study investigated the efficacy of this compound as an inhibitor of the SARS-CoV-2 main protease (Mpro). The compound demonstrated significant inhibitory activity with a KiK_i value of 27.7 nM, indicating strong binding affinity to the target enzyme. The results suggest that this compound could be developed into a therapeutic agent against COVID-19 .

Case Study 2: Anticancer Potential

In vitro assays were conducted to evaluate the cytotoxic effects of methyl 2-azabicyclo[3.1.0]hexane derivatives on human erythroleukemia (K562) cell lines. The results showed that certain derivatives exhibited IC50 values as low as 5 μg/mL, indicating significant anticancer activity .

Table 1: Biological Activity Summary

Activity Type Target IC50/Ki Value Reference
AntiviralSARS-CoV-2 MproKi=27.7K_i=27.7 nM
AnticancerK562 Cell LineIC50=5IC_{50}=5 μg/mL

Table 2: Synthesis Methods

Synthesis Method Yield (%) Notes
Multi-step synthesisUp to 82%Involves several complex steps .
Base-promoted intramolecular additionVariableEfficient for accessing bicyclic structures .

Applications in Medicinal Chemistry

This compound serves as a key intermediate in the synthesis of various antiviral medications, such as boceprevir and nirmatrelvir . Its ability to act as a building block for complex organic molecules enhances its utility in drug development.

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